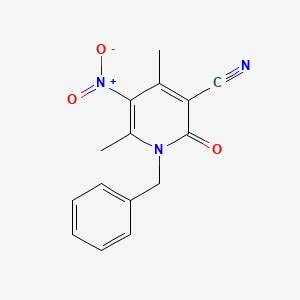

1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile" is a derivative of dihydropyridine, which is a class of compounds known for their diverse range of biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related dihydropyridine derivatives.

Synthesis Analysis

In the first paper, a novel synthesis of a dihydropyridine derivative is described. The compound "4,4'-benzene-1,4-diylbis(6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile)" was synthesized through the reaction of "3,3'-Benzene-1,4-diylbis(1-phenylprop-2-en-1-one)" with "2-cyanoethanethio-amide". This reaction showcases the synthetic versatility of dihydropyridine derivatives and their potential for further chemical modifications .

Molecular Structure Analysis

The molecular structures of the newly synthesized heterocyclic compounds in the first paper were elucidated using various spectroscopic techniques, including IR, 1H NMR, mass spectra, and elemental analyses. These techniques are crucial for confirming the identity and purity of such compounds and are likely applicable to the analysis of "1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile" as well .

Chemical Reactions Analysis

The second paper discusses the pyrolysis of Schiff bases derived from dihydropyridine compounds. These compounds undergo elimination reactions to produce benzonitriles and "2-hydroxy-4,6-dimethylpyridine-3-carbonitrile". The study provides mechanistic insights and kinetic data, which could be relevant to understanding the behavior of "1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile" under similar conditions .

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of "1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile" are not detailed in the provided papers, the general properties of dihydropyridine derivatives can be inferred. These compounds are typically characterized by their heterocyclic structure, which imparts certain electronic and steric properties that influence their reactivity and physical characteristics. The presence of substituents such as nitro groups and nitriles can further modify these properties, affecting their chemical behavior and potential applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

A significant area of research involves the synthesis and detailed structural analysis of dihydropyridine derivatives. These compounds are synthesized through various methods, and their structures are elucidated using spectroscopic techniques, including IR, NMR, and X-ray diffraction. The study of their optical properties through UV–vis absorption and fluorescence spectroscopy provides insights into the effects of substituents on their emission spectra, highlighting their potential applications in materials science (Cetina et al., 2010).

Photophysical and Electronic Properties

Research on dihydropyridine derivatives also includes investigations into their photophysical and electronic properties. Studies explore the optical band gaps, absorption, and fluorescence characteristics of these compounds, suggesting their suitability for use in optoelectronic devices. This includes the examination of their photocurrent and photosensitivity under various illumination intensities, indicating the potential for their application in photovoltaic cells and light-sensitive devices (Roushdy et al., 2019).

Material Science and Engineering

The exploration of dihydropyridine derivatives extends to material science, where their chemical and physical properties are analyzed in relation to potential applications in engineering. This includes studies on the densities, viscosities, and sound speeds of these compounds in various solvents at different temperatures, providing valuable data for the design of novel materials with specific mechanical and thermal properties (Baluja & Talaviya, 2016).

Chemical Reactivity and Applications

The chemical reactivity of dihydropyridine derivatives under various conditions is another area of focus, with implications for their use in synthetic chemistry and drug design. Studies detail the reactivity of these compounds with different reagents, elucidating pathways for the synthesis of complex molecules with potential pharmaceutical applications. This includes the development of novel synthetic routes and the examination of their antimicrobial activities, suggesting their utility in the development of new antimicrobial agents (Khidre, Abu‐Hashem, & El‐Shazly, 2011).

Eigenschaften

IUPAC Name |

1-benzyl-4,6-dimethyl-5-nitro-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-10-13(8-16)15(19)17(11(2)14(10)18(20)21)9-12-6-4-3-5-7-12/h3-7H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELBWKNCFPUZDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=C1[N+](=O)[O-])C)CC2=CC=CC=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Tert-butoxycarbonyl)amino]-5-phenylpentanoic acid](/img/structure/B1336913.png)